molecular formula C6H10F2N2O B3061230 2-Piperidinone, 3-amino-3-(difluoromethyl)- CAS No. 70470-98-3

2-Piperidinone, 3-amino-3-(difluoromethyl)-

Cat. No. B3061230
CAS RN: 70470-98-3
M. Wt: 164.15 g/mol
InChI Key: KATOCNXVWLJLIU-UHFFFAOYSA-N
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Description

“2-Piperidinone, 3-amino-3-(difluoromethyl)-” is a compound with the molecular formula C6H10F2N2O . It is a member of piperidones and a primary amino compound .


Synthesis Analysis

The synthesis of 2-piperidinone derivatives, such as “2-Piperidinone, 3-amino-3-(difluoromethyl)-”, can be challenging. A recent study has developed an organophotocatalysed [1 + 2 + 3] strategy to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “2-Piperidinone, 3-amino-3-(difluoromethyl)-” consists of a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted at position 3 by an amino group and a difluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Piperidinone, 3-amino-3-(difluoromethyl)-” include a [1 + 2 + 3] strategy, which involves the reaction of inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Physical And Chemical Properties Analysis

The molecular weight of “2-Piperidinone, 3-amino-3-(difluoromethyl)-” is 164.1532064 .

Scientific Research Applications

C6H10F2N2O\text{C}_6\text{H}_{10}\text{F}_2\text{N}_2\text{O}C6​H10​F2​N2​O

and a molecular weight of 164.15 g/mol, has garnered interest across various fields. Below, I’ll explore six distinct applications:

Fluorine-Containing Building Blocks

Overview: 3-amino-3-(difluoromethyl)piperidin-2-one contributes to the growing toolbox of fluorinated compounds.

Applications:

properties

IUPAC Name

3-amino-3-(difluoromethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-4(8)6(9)2-1-3-10-5(6)11/h4H,1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOCNXVWLJLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341639
Record name 2-Piperidinone, 3-amino-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinone, 3-amino-3-(difluoromethyl)-

CAS RN

70470-98-3
Record name 2-Piperidinone, 3-amino-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl-2-difluoromethyl-2,5-diaminopentanoate-dihydrochloride (2.7 g) in dry methanol (30 ml) is added under nitrogen 2 equivalents of sodium methylate in methanol (0.46 g of sodium in 20 ml of methanol). The reaction mixture is stirred for 3 hours at room temperature then the solvent is evaporated under reduced pressure. The residue is extracted with ether to yield crude 3-amino-3-difluoromethyl-2-piperidone which is purified either by crystallization from CHCl3 /pentane: (m.p.: 149° C.) or by distillation (b.p. 135° C./0.05 mmHg).
Name
methyl-2-difluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (±)-methyl 2-difluoromethyl-2,5-diaminopentanoate dihydrochloride (2.7 g) in dry methanol (30 ml) is added under nitrogen 2 equivalents of sodium methylate in methanol (0.46 g of sodium in 20 ml of methanol). The reaction mixture is stirred for 3 hours at room temperature, then the solvent is evaporated under reduced pressure. The residue is extracted with ether to yield crude (±)-3-amino-3-difluoromethyl-2-piperidone which is purified either by crystallization from CHCl3 /pentane (m.p. 149° C.) or by distillation (b.p. 135° C./0.05 mm Hg).
Name
(±)-methyl 2-difluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinone, 3-amino-3-(difluoromethyl)-
Reactant of Route 2
2-Piperidinone, 3-amino-3-(difluoromethyl)-
Reactant of Route 3
2-Piperidinone, 3-amino-3-(difluoromethyl)-
Reactant of Route 4
2-Piperidinone, 3-amino-3-(difluoromethyl)-
Reactant of Route 5
2-Piperidinone, 3-amino-3-(difluoromethyl)-
Reactant of Route 6
2-Piperidinone, 3-amino-3-(difluoromethyl)-

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